1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of 445.4 g/mol. The compound features a piperazine ring, which is a common structural motif in pharmacology, often associated with various biological activities. This compound is classified as a sulfonamide derivative, which typically exhibits antimicrobial and anti-inflammatory properties.
The synthesis of 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine involves several chemical reactions, primarily including alkylation and sulfonylation processes.
The molecular structure of 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine can be described as follows:
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
.AMWQNGOUURUNCT-UHFFFAOYSA-N
, which provides a unique identifier for database searches.The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine often involves interaction with specific biological targets:
The physical and chemical properties of 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine include:
1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has several scientific applications:
This detailed overview highlights the significance of 1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine in both synthetic chemistry and biological research contexts.
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2